Venlafaxine n-oxide
Overview
Description
Venlafaxine N-oxide is a derivative of venlafaxine, a well-known antidepressant. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor, widely used in the treatment of major depressive disorder, generalized anxiety disorder, and panic disorder. This compound serves as a prodrug, meaning it is metabolized in the body to produce the active compound, venlafaxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine N-oxide involves the oxidation of venlafaxine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Venlafaxine N-oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Oxidation: Further oxidation can lead to the formation of other metabolites.
Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Reduction: Zinc and acetic acid are commonly used for the reduction of the N-oxide group.
Oxidation: Hydrogen peroxide and sodium tungstate are used for the initial oxidation to form the N-oxide.
Substitution: Strong nucleophiles such as sodium azide can be used under appropriate conditions
Major Products Formed:
Reduction: Venlafaxine.
Oxidation: Various oxidized metabolites.
Substitution: Substituted venlafaxine derivatives
Scientific Research Applications
Venlafaxine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its role in the metabolic pathways of venlafaxine.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of venlafaxine.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mechanism of Action
Venlafaxine N-oxide exerts its effects by being metabolized to venlafaxine in the body. Venlafaxine then inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing neurotransmitter activity in the central nervous system .
Comparison with Similar Compounds
O-desmethylvenlafaxine N-oxide: Another N-oxide derivative of venlafaxine, also serving as a prodrug.
Venlafaxine: The parent compound, widely used as an antidepressant.
O-desmethylvenlafaxine: The major active metabolite of venlafaxine
Uniqueness: this compound is unique in its role as a prodrug, offering potential advantages in terms of pharmacokinetics and drug delivery. Its ability to be converted to venlafaxine in the body allows for controlled release and improved bioavailability compared to the parent compound .
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASJEFFANGIOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891489 | |
Record name | Venlafaxine N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094598-37-4 | |
Record name | Venlafaxine N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Venlafaxine N-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ463D5YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is venlafaxine N-oxide formed during wastewater treatment?
A1: Ozonation, a common treatment method for removing trace organic chemicals in wastewater, plays a key role in NOV formation. Research has shown that during ozonation, oxygen transfer reactions occur between ozone and venlafaxine, leading to the formation of NOV. [, ] This process can be effectively studied using isotopically labeled ozone (containing heavy oxygen ¹⁸O), which allows researchers to track the origin of oxygen atoms in the resulting NOV. [, ]
Q2: What insights did the use of isotopically labeled ozone provide into the mechanism of NOV formation?
A2: The use of isotopically labeled ozone ([¹⁸O₁]O₂, [¹⁸O₂]O₁, [¹⁸O₃]) provided direct evidence for oxygen atom transfer from ozone to venlafaxine during NOV formation. [, ] By analyzing the ratio of ¹⁸O to ¹⁶O in the produced NOV, researchers confirmed that the oxygen atom incorporated into the N-oxide group originated from ozone. [, ] This finding confirms that oxygen transfer reactions, rather than other mechanisms, are primarily responsible for NOV generation during ozonation.
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